3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Description
Properties
Molecular Formula |
C7H6N4O2 |
|---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-4-9-10-6-2-8-5(7(12)13)3-11(4)6/h2-3H,1H3,(H,12,13) |
InChI Key |
IYTCTHUHIDNGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(N=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Functionalized Pyrazines
Principle : The triazolopyrazine ring is formed via cyclocondensation between hydrazine derivatives and substituted pyrazines. The carboxylic acid group is introduced either pre- or post-cyclization.
Procedure :
- Starting Material : 2-Chloro-3-hydrazinylpyrazine derivatives (e.g., 6-bromo-2-chloro-3-hydrazinylpyrazine) are prepared via nucleophilic substitution of dichloropyrazine with hydrazine hydrate.
- Cyclization : Treatment with triethyl orthoformate under reflux in xylene forms the triazolopyrazine core. For example, 8-chloro-3-methyl-triazolo[4,3-a]pyrazine is synthesized in 87% yield.
- Functionalization : The bromine at position 6 is subjected to palladium-catalyzed carbonylation. Using PdCl₂(dppf), CO, and methanol, the bromide is converted to a methyl ester, which is hydrolyzed to the carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Triethyl orthoformate, xylene, reflux | 87 |
| Carbonylation | PdCl₂(dppf), CO, MeOH, 80°C | 65 |
| Ester Hydrolysis | HCl (aq), reflux | 89 |
Advantages : High-yielding cyclization step; palladium catalysis enables precise functionalization.
Limitations : Multi-step process requires careful handling of air-sensitive catalysts.
Direct Cyclization with Pre-Functionalized Carboxylic Acid Precursors
Principle : A pyrazine precursor bearing a carboxylic acid group at position 6 is used to form the triazolopyrazine ring in one pot.
Procedure :
- Synthesis of 6-Carboxypyrazine Hydrazide : 2,3-Dichloropyrazine-6-carboxylic acid is treated with hydrazine hydrate to form the hydrazide intermediate.
- Cyclization : Reaction with triethyl orthoacetate in ethanol under reflux forms the triazole ring while retaining the carboxylic acid group.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazide Formation | Hydrazine hydrate, ethanol, 85°C | 78 |
| Cyclization | Triethyl orthoacetate, ethanol, reflux | 82 |
Advantages : Avoids post-functionalization steps; suitable for scale-up.
Limitations : Limited availability of pre-functionalized pyrazine precursors.
Decarboxylation of Triazinedione Intermediates
Principle : Triazinedione intermediates undergo acid-mediated decarboxylation to yield the triazolopyrazine core with a carboxylic acid group.
Procedure :
- Formation of Triazinedione : Cyclic imidates (e.g., pyrrolidinone imidate) react with methyl 2-hydrazinyl-2-oxoacetate in acetic acid to form triazinedione derivatives.
- Decarboxylation : Treatment with concentrated HCl at 100°C induces ring contraction and decarboxylation, yielding the triazolopyrazine carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Triazinedione Synthesis | Methyl 2-hydrazinyl-2-oxoacetate, AcOH | 75 |
| Decarboxylation | HCl (conc.), 100°C | 68 |
Advantages : Utilizes readily available imidates; single-step decarboxylation.
Limitations : Harsh acidic conditions may degrade sensitive functional groups.
Lithiation-Carboxylation Strategy
Principle : A halogenated triazolopyrazine undergoes lithiation followed by carboxylation with CO₂.
Procedure :
- Halogenation : 3-Methyl-triazolo[4,3-a]pyrazine is brominated at position 6 using NBS in CCl₄.
- Lithiation : The bromide is treated with LDA at -78°C to generate a lithiated intermediate.
- Carboxylation : Reaction with dry ice (CO₂) introduces the carboxylic acid group.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl₄, reflux | 90 |
| Carboxylation | LDA, CO₂, THF, -78°C | 55 |
Comparative Analysis of Methods
| Method | Key Step | Total Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | Palladium carbonylation | 52 | Moderate | High |
| Pre-Functionalized | One-pot cyclization | 64 | High | Moderate |
| Decarboxylation | Acid-mediated contraction | 51 | Low | Low |
| Lithiation | Low-temperature carboxylation | 50 | Low | High |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Research: The compound serves as a scaffold for the design and synthesis of novel drug candidates.
Industrial Applications: It is utilized in the synthesis of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting the growth of cancer cells . Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Pyrazine vs. Pyridine Derivatives
Triazolo[4,3-b]pyridazine Derivatives
- N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6, ):
- Features a triazolo[4,3-b]pyridazine core with a trifluoromethyl group and indole-ethylamine side chain.
- Key Differences :
- The [4,3-b] fusion pattern creates distinct steric and electronic environments compared to [4,3-a] fusion.
- The trifluoromethyl group increases lipophilicity (LogP > 2) and metabolic stability, enhancing blood-brain barrier penetration .
Substituent Modifications
Carboxylic Acid vs. Ester Derivatives
- Methyl 3-methoxy-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate (CAS: 1550302-69-6):
- Replaces the carboxylic acid with a methyl ester and adds a methoxy group at position 3.
- Key Differences :
- The ester group reduces polarity (LogP: ~1.38 vs. 0.74), improving membrane permeability but requiring hydrolysis for activation.
- Methoxy substitution may hinder enzymatic degradation .
Methyl vs. Bulky Substituents
- 3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 10, ):
- Substitutes methyl with cyclopropyl, a bulkier and more rigid group.
- Key Differences :
- The amine group at position 6 enables hydrogen bonding with active-site residues .
Functional Group Comparisons
Carboxylic Acid vs. Sulfonamide
- N-(4-Fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Compound 6e, ):
- Replaces carboxylic acid with a sulfonamide group linked to a fluorophenyl ring.
- Key Differences :
- Sulfonamide enhances acidity (pKa ~2.21) and hydrogen-bonding capacity, improving interactions with basic residues in enzymes.
- The fluorophenyl group introduces additional hydrophobic and electrostatic interactions .
- Biological Relevance : Demonstrated antimalarial activity against Plasmodium falciparum .
Biological Activity
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) related to this compound, emphasizing its pharmacological properties.
Synthesis
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors. The synthetic route often includes the use of hydrazine derivatives and various acylation steps to introduce the carboxylic acid functionality. The following table summarizes common synthetic methods:
| Method | Reagents | Conditions |
|---|---|---|
| Cyclization | Hydrazine hydrate | Reflux in ethanol |
| Acylation | Acyl chlorides | Room temperature with DIPEA |
Anticancer Properties
Recent studies have shown that derivatives of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine exhibit significant antiproliferative activities against various cancer cell lines. For instance, a compound derived from this structure demonstrated IC50 values of 0.98 µM against A549 (lung cancer), 1.05 µM against MCF-7 (breast cancer), and 1.28 µM against HeLa (cervical cancer) cells. These results indicate potent activity compared to standard chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through in vitro assays targeting cyclooxygenase (COX) enzymes. Compounds derived from this class were found to inhibit COX-2 activity significantly, with IC50 values ranging from 19.45 µM to 42.1 µM for various analogs. This inhibition is crucial as COX-2 plays a significant role in inflammation and pain signaling pathways .
Structure-Activity Relationships (SAR)
The biological activity of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine is influenced by its structural modifications. Substituents on the triazole and pyrazine rings can enhance or diminish activity:
- Electron-donating groups tend to increase potency.
- Alkyl substitutions at specific positions have been correlated with improved anticancer activity.
Case Studies
Several case studies highlight the efficacy of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine derivatives:
- Study on Antiproliferative Activity : A series of derivatives were synthesized and tested against multiple cancer cell lines. The most active compound exhibited remarkable selectivity and potency, indicating its potential as a lead compound for further development.
- Anti-inflammatory Screening : In a model involving carrageenan-induced paw edema in rats, derivatives showed comparable efficacy to indomethacin, a standard anti-inflammatory drug. The ED50 values were calculated to be around 9.17 µM for indomethacin compared to lower values for several derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
